molecular formula CH5N3O B1199961 Semicarbazide CAS No. 57-56-7

Semicarbazide

Cat. No.: B1199961
CAS No.: 57-56-7
M. Wt: 75.07 g/mol
InChI Key: DUIOPKIIICUYRZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Semicarbazide, first synthesized in the late 19th century, emerged from investigations into urea derivatives. Early work by chemists such as Theodor Curtius revealed its formation via the reaction of urea with hydrazine hydrate, producing a water-soluble compound with unique reactivity. A pivotal moment in its history occurred in 1982, when researchers demonstrated that formaldehyde semicarbazone—long assumed to form spontaneously—had never been authentically synthesized until their work clarified its structural complexities. This discovery underscored the compound’s propensity for unexpected reactivity and reshaped synthetic approaches to this compound derivatives.

The compound gained industrial relevance in the mid-20th century as a precursor for azodicarbonamide, a blowing agent used in plastics, and later as a critical reagent in pharmaceutical synthesis. Its role expanded further with the development of nitrofuran antibiotics, where this compound derivatives became key metabolites for monitoring veterinary drug use.

Structural Classification and Nomenclature

This compound (IUPAC name: hydrazinecarboxamide) belongs to the urea-hydrazine hybrid family. Its molecular structure (CH₅N₃O) features a carbonyl group flanked by a primary amine and a hydrazine moiety, enabling dual nucleophilic and electrophilic reactivity. The planar arrangement of atoms facilitates resonance stabilization, as illustrated below:

Table 1: Structural and Physicochemical Properties

Property Value
Molecular formula CH₅N₃O
Molecular weight 75.07 g/mol
Melting point 96°C
pKa 3.53 (protonated hydrazine)
Solubility Highly soluble in water

Derivatives such as this compound hydrochloride (CH₅N₃O·HCl) retain the core structure while enhancing stability for synthetic applications. The compound’s ability to form semicarbazones—crystalline adducts with aldehydes/ketones—has made it indispensable in carbonyl group identification.

Role in Organic and Medicinal Chemistry

In organic synthesis , this compound serves as a versatile building block. Its condensation with carbonyl compounds yields semicarbazones, which are instrumental in purifying and characterizing aldehydes/ketones. For example, the synthesis of 4-chlorobenzaldehyde semicarbazone demonstrates its utility in creating stable intermediates for heterocyclic compounds.

Medicinal chemistry leverages this compound’s pharmacophore flexibility. Recent studies highlight sulfonyl semicarbazides as potent inhibitors of human carbonic anhydrase II (hCA II), a target for anti-glaucoma therapies. Compound 11d from this class exhibits 94% hCA II inhibition at 10 nM, showcasing its therapeutic potential. Additional derivatives display antiviral and anticancer activities, often mediated through metal chelation or enzyme interference.

Industrial applications include its use in azodicarbonamide production, where this compound acts as an intermediate during high-temperature decomposition. This process, critical for manufacturing foamed plastics, underscores its economic importance despite challenges in controlling this compound residues.

Properties

IUPAC Name

aminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOPKIIICUYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

563-41-7 (mono-hydrochloride)
Record name Carbamylhydrazine
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DSSTOX Substance ID

DTXSID7043823
Record name Semicarbazide
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57-56-7
Record name Semicarbazide
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Record name Carbamylhydrazine
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Record name Hydrazinecarboxamide
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Record name Semicarbazide
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Record name Semicarbazide
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Preparation Methods

Reaction Mechanism and Raw Materials

The synthesis of semicarbazide via catalytic ammonolysis of monochlorourea sodium salt (ClNHCONHNa) represents a breakthrough in cost efficiency. This method bypasses the need for hydrazine—a traditionally expensive precursor—by leveraging urea, sodium hydroxide, and chlorine as primary reactants. The reaction proceeds through the rearrangement of ClNHCONHNa to amino isocyanate, followed by ammonia addition:

ClNHCONHNa+NH3NH2CONHNH2+NaCl+H2O\text{ClNHCONHNa} + \text{NH}3 \rightarrow \text{NH}2\text{CONHNH}2 + \text{NaCl} + \text{H}2\text{O}

This pathway reduces sodium hydroxide consumption by 50% compared to conventional urea processes and eliminates sodium carbonate byproducts.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature : 50–150°C (optimal: 70°C).

  • Ammonia stoichiometry : 10–1,000 moles per mole of ClNHCONHNa (ideal: 50–500 moles).

  • Catalysts : Zinc or cadmium salts (e.g., ZnCl₂, Cd(OH)₂) enhance reaction rates by facilitating intermediate stabilization.

Table 1: Catalyst Performance in this compound Synthesis

CatalystYield of this compound (%)Byproduct Formation
ZnCl₂90Negligible
Cd(OH)₂88Traces
ZnSO₄85Low

Closed-system reactors are preferred to prevent ammonia volatilization, achieving pressures of 10–100 kg/cm². Post-reaction, this compound is isolated via acidification (e.g., HCl) and recrystallization from ethanol-water mixtures.

Green Solvent-Based Synthesis for Pharmaceutical Applications

Ethyl Lactate and Dimethyl Isosorbide Systems

Recent studies demonstrate this compound hydrochloride’s reactivity with substituted benzaldehydes in eco-friendly solvents. Optimal conditions involve:

  • Ethyl lactate : 80:20 ratio with water, yielding 89–92% purity.

  • Dimethyl isosorbide : 92:8 ratio with water, achieving 85–88% purity.

These solvents align with Green Chemistry principles by reducing toxicity and improving energy efficiency.

Analytical Validation

Liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR confirm product integrity. For example, vanillin this compound synthesized in ethyl lactate exhibits a molecular ion peak at m/z 223.1 and characteristic imine proton resonance at δ 8.2 ppm.

Table 2: Solvent Efficiency in Semicarbazone Synthesis

Solvent SystemYield (%)Purity (%)Reaction Time (min)
80% Ethyl lactate949245
92% Dimethyl isosorbide898860

Comparative Analysis of Traditional vs. Modern Methods

Hydrazine-Dependent Routes

Historically, this compound was synthesized via hydrazine-urea or hydrazine-cyanate reactions. However, hydrazine’s production via Raschig or urea oxidation processes is energy-intensive, requiring sodium hydroxide (4 moles per mole of hydrazine) and generating sodium carbonate waste.

Economic and Environmental Impact

The catalytic ammonolysis method reduces raw material costs by 40% and cuts waste disposal expenses by avoiding sodium carbonate. In contrast, green solvent approaches minimize volatile organic compound (VOC) emissions, offering a 30% reduction in carbon footprint compared to traditional organic solvents.

Industrial Scalability and Challenges

Large-Scale Production Considerations

While bench-scale catalytic syntheses achieve >90% yields, industrial implementation faces hurdles:

  • Ammonia recovery : Closed-loop systems are essential to mitigate losses.

  • Catalyst recycling : Zinc and cadmium catalysts require efficient separation to prevent contamination.

Purity Requirements for Azodicarbonamide Production

This compound serves as a precursor for azodicarbonamide, a blowing agent. Impurities (e.g., hydrazine) must be <0.1% to meet industrial standards, necessitating rigorous crystallization and oxidation steps .

Chemical Reactions Analysis

    Reactivity: Hydrazinecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

    Medicinal Chemistry

    Antimicrobial and Anticancer Properties
    Semicarbazide and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. These properties are attributed to their ability to form metal complexes that enhance their bioactivity. For instance, this compound derivatives have been synthesized and evaluated for their inhibitory activities against various pathogens and cancer cell lines .

    Drug Development
    this compound is used in the synthesis of several pharmaceuticals, including nitrofuran antibacterials such as nitrofurazone and nitrofurantoin. These compounds are essential in treating bacterial infections and are known for their effectiveness against a wide range of microorganisms . Additionally, this compound serves as a precursor in the development of other therapeutic agents due to its structural versatility.

    Environmental Science

    Marine Pollutant
    Recent studies have identified this compound as a marine pollutant with potential ecological impacts. Research indicates that this compound accumulates in marine shellfish, raising concerns about food safety and human health risks associated with seafood consumption . The correlation between environmental concentrations of this compound and its accumulation in marine organisms highlights the need for monitoring and regulation.

    Analytical Chemistry

    Detection Reagent
    this compound is employed as a detection reagent in thin-layer chromatography (TLC) for identifying α-keto acids. It reacts with these compounds to form visible derivatives that can be analyzed under ultraviolet light, making it a valuable tool in analytical laboratories .

    Toxicological Studies

    Carcinogenic Potential
    Studies have demonstrated that this compound can induce DNA damage in the presence of certain metal ions, such as copper. This genotoxicity raises concerns regarding its carcinogenic potential, particularly in chronic exposure scenarios . Understanding these toxicological aspects is crucial for assessing the safety of this compound in various applications.

    Case Studies

    Study Focus Findings
    Biological activities of this compound derivativesDemonstrated antimicrobial and anticancer properties through metal complexation.
    Accumulation in marine organismsFound significant levels of this compound in scallops linked to environmental concentrations.
    Genotoxicity assessmentShowed DNA damage induced by this compound in the presence of copper ions.

    Mechanism of Action

    • The exact mechanism of action for hydrazinecarboxamide is not extensively studied.
    • It likely interacts with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    Structural and Functional Differences

    Semicarbazide vs. Thiothis compound
    • Structural Difference : Thiothis compound replaces the carbonyl oxygen in this compound with sulfur (NH₂NHCSNH₂), altering electronic properties and hydrogen-bonding capacity .
    • Reactivity : Thiosemicarbazides show higher polarizability due to sulfur, leading to stronger intermolecular interactions (e.g., hydrogen bonds) compared to this compound .
    • Synthesis : this compound is typically synthesized via hydrazine hydrate reactions (e.g., with urea derivatives), while thiosemicarbazides require sulfur-containing reagents like thiothis compound precursors .
    This compound vs. Carbazide

    Carbazides (e.g., phenylcarbazide) lack the terminal amine group of semicarbazides, reducing their ability to form hydrogen bonds. This structural difference correlates with lower antioxidant activity in carbazide derivatives compared to semicarbazides .

    Antioxidant Activity
    • This compound derivatives exhibit superior radical scavenging compared to carbazides. For example, compound 1-(1-benzotriazolecarbonyl)-4-benzyloxythis compound showed 85% DPPH interaction, rivaling the reference antioxidant NDGA (91%) .
    • Thiosemicarbazides, however, often underperform in antioxidant assays unless modified with electron-donating groups (e.g., hydroxamic acid), which enhance activity over time (46–66% after 60 minutes) .

    Table 1: Antioxidant Activity of Selected Compounds

    Compound Class DPPH Interaction (%) (60 min) Key Substituents Reference
    This compound (7) 85 Benzotriazolecarbonyl
    Thiothis compound (5wey) 66 Hydroxamic acid
    Carbazide (8def) 39 Hydroxyurea
    Enzyme Inhibition
    • This compound derivatives show potent inhibition of NMDA receptors (e.g., compound 15 , IC₅₀ = 28 nM), outperforming thiothis compound analogs (e.g., compound 14 , IC₅₀ = 270 nM). The oxygen atom in this compound enhances receptor binding compared to sulfur in thiothis compound .
    • In carbonic anhydrase inhibition, sulfonyl semicarbazides exhibit isoform selectivity, with IC₅₀ values in the nanomolar range, driven by hydrogen-bonding interactions .
    Antimicrobial and Anticancer Activity
    • Thiosemicarbazides dominate antimicrobial research due to sulfur’s role in disrupting bacterial membranes. For instance, 3-methoxyphenyl-substituted thiosemicarbazides show enhanced efficacy against S. aureus compared to semicarbazides .
    • Semicarbazides with indole moieties demonstrate cytotoxicity against cancer cell lines (e.g., U251 glioblastoma), with IC₅₀ values lower than benzoyl derivatives .

    Physicochemical Properties

    • Crystallography : Semicarbazides form chiral crystals via hydrogen-bonded helices (e.g., PPMSC), enabling applications in asymmetric synthesis. Thiosemicarbazides like PPMTC exhibit similar chiral packing but require distinct crystallization conditions .

    Table 2: Comparative Overview of this compound and Analogues

    Property This compound Thiothis compound Carbazide
    Core Structure NH₂NHCONH₂ NH₂NHCSNH₂ RNHNHCONH₂
    Antioxidant Activity High (up to 85% DPPH) Moderate (up to 66% DPPH) Low (up to 39% DPPH)
    Enzyme Inhibition Potent (IC₅₀ = 28 nM) Moderate (IC₅₀ = 270 nM) Not studied
    Antimicrobial Activity Moderate High Low
    Toxicity Low Moderate Variable

    Biological Activity

    Semicarbazide is a chemical compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological properties, and implications for health and environmental safety.

    This compound, chemically known as 2-semicarbazide, is a derivative of this compound hydrochloride (SEM-HCl) and has been studied for its potential therapeutic applications. It is primarily recognized for its antibacterial, antifungal, anticancer, and neurotoxic effects. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry and toxicology.

    2. Synthesis and Derivatives

    The synthesis of this compound typically involves the reaction of hydrazine with carbamates or isocyanates. Numerous derivatives have been developed to enhance its biological activity. For instance, semicarbazone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

    Table 1: Common Derivatives of this compound and Their Activities

    Compound TypeBiological Activity
    HydroxysemicarbazonesAntibacterial, Antifungal
    ThiosemicarbazonesAnticancer, Antimycobacterial
    Metal ComplexesEnhanced antibacterial and antifungal effects

    3.1 Antimicrobial Activity

    This compound and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain hydroxyl semicarbazone derivatives exhibited high bioactivity against multiple bacterial strains . The mechanism often involves interference with vital biochemical processes such as cell wall biosynthesis and nucleotide synthesis .

    3.2 Toxicological Studies

    Research on the chronic toxicity of this compound hydrochloride in animal models has revealed potential health risks. In a study involving Wistar rats fed varying concentrations of SEM-HCl, significant histopathological changes were observed at higher doses, including cartilage degeneration and connective tissue proliferation .

    3.3 Neurotoxicity

    Recent studies have indicated that this compound can induce neurotoxic effects in marine organisms. For example, exposure to this compound affected acetylcholinesterase activity and led to morphological alterations in the respiratory systems of Asterias japonicus . This suggests potential risks associated with environmental contamination.

    Case Study 1: Accumulation in Marine Organisms

    A study investigated the accumulation of this compound in scallops exposed to contaminated seawater. Results indicated significant bioconcentration in scallop tissues, raising concerns about food safety and potential human health risks associated with seafood consumption .

    Case Study 2: Chronic Exposure Effects in Rats

    In a long-term study on the effects of SEM-HCl on Wistar rats, chronic exposure resulted in body weight reduction and joint enlargement at higher concentrations . These findings underscore the need for careful assessment of this compound's safety profile in both therapeutic applications and environmental contexts.

    5. Conclusion

    This compound exhibits a range of biological activities that warrant further investigation, particularly concerning its therapeutic potential and environmental impact. While promising as an antimicrobial agent, the compound's toxicity profile raises important questions regarding its safety for human consumption and ecological consequences.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for quantifying semicarbazide in biological samples, and how do researchers validate their accuracy?

    • Methodology : Hyperspectral imaging (HSI) combined with artificial intelligence is effective for detecting this compound in poultry products. Validation involves comparing results with liquid chromatography-mass spectrometry (LC-MS) to ensure sensitivity (detection limits ≤1.0 ppm). For reproducibility, include internal standards (e.g., deuterated this compound) and triplicate measurements .
    • Data Validation : Use calibration curves with R² ≥0.99 and spike-recovery tests (80–120% recovery range). Report inter- and intra-day precision (%RSD <15%) .

    Q. How should researchers design experiments to study this compound’s interference in microbiological assays?

    • Experimental Design :

    • Control Groups : Include this compound-free controls and antibiotic-only groups (e.g., streptomycin at 10 µg/mL).
    • Variables : Test this compound concentrations (0.5–10.0 µg/mL) against Bacillus subtilis or Staphylococcus aureus to observe antagonistic effects on aminoglycosides .
    • Replicates : Use n ≥3 for statistical power.
      • Data Interpretation : Analyze inhibition zones via ANOVA; report p-values to distinguish between this compound’s direct antimicrobial activity vs. assay interference .

    Advanced Research Questions

    Q. How do contradictory findings regarding this compound’s role as a microbiological antagonist arise, and what strategies resolve them?

    • Conflict Analysis : Discrepancies often stem from variability in bacterial strains (e.g., B. subtilis vs. S. lutea) or differences in this compound purity. For example, this compound hydrochloride at 4.0 µg/mL inhibits B. subtilis growth but enhances streptomycin efficacy in S. aureus .
    • Resolution Strategies :

    • Standardize microbial strains (ATCC references) and reagent batches.
    • Conduct dose-response studies to identify threshold effects (e.g., antagonism observed only at >2.0 µg/mL) .

    Q. What mechanisms explain this compound’s interaction with aminoglycoside antibiotics, and how can researchers validate these pathways?

    • Proposed Mechanisms : this compound may chelate metal ions essential for antibiotic function or disrupt bacterial membrane permeability.
    • Validation Methods :

    • Spectrophotometry : Measure metal-binding affinity (e.g., Fe³⁺ or Mg²⁺) using UV-Vis absorption peaks.
    • Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify membrane integrity in this compound-treated cultures .

    Q. How can researchers address gaps in understanding this compound formation in food products under non-nitrofurazone conditions?

    • Research Gaps : Current studies focus on nitrofurazone-derived this compound, but identifies its formation in antimicrobial-treated poultry.
    • Methodological Approach :

    • Survey Design : Collect data from multiple poultry processing facilities to correlate this compound levels with specific antimicrobials (e.g., chlorhexidine) and processing temperatures.
    • Predictive Modeling : Use multivariate regression to identify key variables (e.g., pH, processing time) .

    Data Presentation Guidelines

    Q. How should researchers present this compound-related data to ensure reproducibility and clarity?

    • Tables : Include descriptive titles (e.g., Table 1: this compound Inhibition of B. subtilis Growth at Varying Concentrations), with footnotes explaining abbreviations (e.g., SEM = this compound) .
    • Figures : Use line graphs for dose-response curves, labeling axes with units (µg/mL) and error bars (±SD).

    Cross-Disciplinary Research Questions

    Q. What statistical methods are optimal for analyzing this compound’s environmental persistence across heterogeneous datasets?

    • Methods :

    • Meta-Analysis : Aggregate data from toxicity studies (LC50 values) using random-effects models.
    • Machine Learning : Apply clustering algorithms to identify this compound degradation patterns in soil vs. aquatic systems .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Semicarbazide
    Reactant of Route 2
    Reactant of Route 2
    Semicarbazide

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